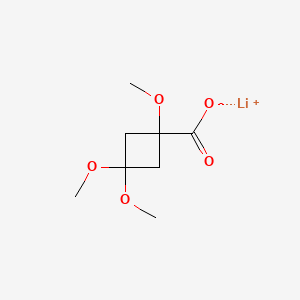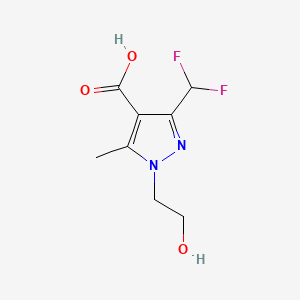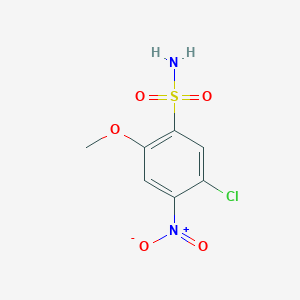
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O5S It is a derivative of benzene, featuring chloro, methoxy, nitro, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Adding a chlorine atom to the benzene ring through electrophilic aromatic substitution using chlorine gas and a Lewis acid catalyst like iron(III) chloride.
Methoxylation: Introducing a methoxy group via a nucleophilic substitution reaction using methanol and a base.
Sulfonamidation: Finally, the sulfonamide group is introduced by reacting the intermediate compound with sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and chlorination steps to ensure better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: 5-Chloro-2-carboxy-4-nitrobenzene-1-sulfonamide.
Reduction: 5-Chloro-2-methoxy-4-aminobenzene-1-sulfonamide.
Substitution: 5-Hydroxy-2-methoxy-4-nitrobenzene-1-sulfonamide or 5-Amino-2-methoxy-4-nitrobenzene-1-sulfonamide.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide depends on its application. In biological systems, it may interact with enzymes or proteins, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
5-Chloro-2-methoxy-4-nitrobenzene-1-amine: Similar structure but with an amino group instead of a sulfonamide group.
5-Chloro-2-methoxy-4-nitrobenzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chloro, methoxy, nitro, and sulfonamide groups makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C7H7ClN2O5S |
|---|---|
Poids moléculaire |
266.66 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3,(H2,9,13,14) |
Clé InChI |
JHSMBLPVUCKCCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




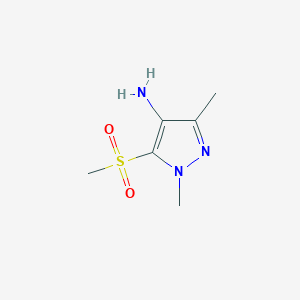
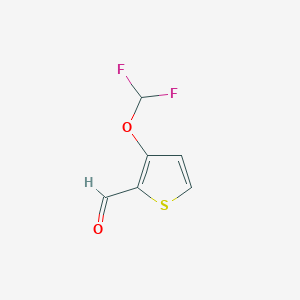
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)



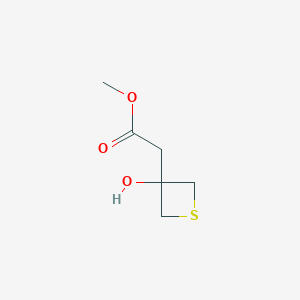
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)
